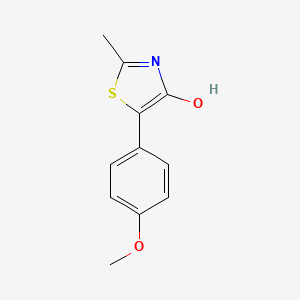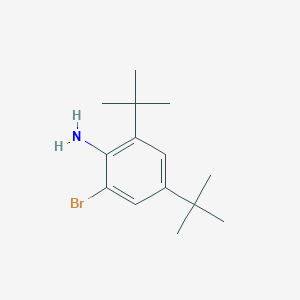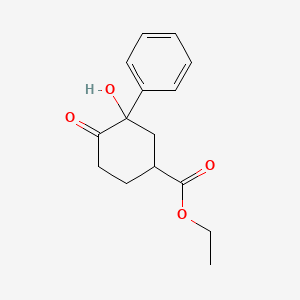
1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine is an organic compound with the molecular formula C11H18N2. It is a hydrazine derivative characterized by the presence of two methyl groups attached to the nitrogen atoms and a 2,4,6-trimethylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine typically involves the reaction of 2,4,6-trimethylphenylhydrazine with methylating agents. One common method is the methylation of 2,4,6-trimethylphenylhydrazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while substitution reactions can produce various substituted hydrazines.
Scientific Research Applications
1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylhydrazine: A symmetrical dimethylhydrazine with similar structural features but different reactivity and applications.
2,4,6-Trimethylphenylhydrazine: The parent compound used in the synthesis of 1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine.
Uniqueness
This compound is unique due to the presence of both methyl groups and the 2,4,6-trimethylphenyl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
6304-64-9 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1,2-dimethyl-1-(2,4,6-trimethylphenyl)hydrazine |
InChI |
InChI=1S/C11H18N2/c1-8-6-9(2)11(10(3)7-8)13(5)12-4/h6-7,12H,1-5H3 |
InChI Key |
XHISNZMWYMPLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)



![Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14023141.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14023147.png)
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)

![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)
![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)




